molecular formula C6H9Cl2N3 B2510832 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride CAS No. 2044712-98-1

5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride

Cat. No.: B2510832
CAS No.: 2044712-98-1
M. Wt: 194.06
InChI Key: GQCJFWLRLOHRHP-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a heterocyclic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Scientific Research Applications

5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, these pathways are disrupted, leading to potential downstream effects such as reduced cell proliferation and increased apoptosis .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on PAK4. By inhibiting PAK4, the compound disrupts various signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrimidine derivatives and pyrrole intermediates, which undergo cyclization in the presence of catalysts such as copper or palladium . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. This method often employs automated systems to control reaction parameters, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCJFWLRLOHRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC=C21.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044712-98-1
Record name 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride
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